Uranium dioxide

Vue d'ensemble

Description

. It is primarily used in nuclear fuel rods in nuclear reactors due to its ability to sustain a nuclear chain reaction. Historically, it was also used as a pigment in ceramic glazes and glass before the 1960s .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Uranium dioxide can be synthesized by reducing uranium trioxide with hydrogen gas at high temperatures. The reaction is as follows: [ \text{UO}_3 + \text{H}_2 \rightarrow \text{UO}_2 + \text{H}_2\text{O} ] This reaction typically occurs at around 700°C .

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of triuranium octoxide in a hydrogen atmosphere. Another method involves the electro-reduction of triuranium octoxide in molten salt, which provides a more controlled stoichiometric ratio of uranium to oxygen .

Types of Reactions:

Oxidation: this compound can be oxidized to triuranium octaoxide when exposed to oxygen at elevated temperatures: [ 3 \text{UO}_2 + \text{O}_2 \rightarrow \text{U}_3\text{O}_8 ]

Reduction: It can be reduced back to uranium metal using calcium or magnesium as reducing agents.

Fluorination: this compound reacts with fluorine gas to form uranium hexafluoride, a key compound in uranium enrichment: [ \text{UO}_2 + 4 \text{HF} \rightarrow \text{UF}_4 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: Requires oxygen gas and temperatures around 700°C.

Reduction: Involves calcium or magnesium at high temperatures.

Fluorination: Uses hydrogen fluoride gas at elevated temperatures.

Major Products:

- Triuranium octaoxide (U3O8)

- Uranium hexafluoride (UF6)

- Uranium metal

Applications De Recherche Scientifique

Nuclear Fuel

Overview

UO₂ is predominantly used as a nuclear fuel in the form of fuel pellets within nuclear reactors. It can also be combined with plutonium dioxide (PuO₂) to create mixed oxide (MOX) fuel, which enhances the sustainability of nuclear fuel cycles by utilizing plutonium from spent fuel.

Performance Characteristics

- Thermal Conductivity : UO₂ exhibits low thermal conductivity compared to other uranium-based compounds, which can lead to localized overheating in fuel pellets. This characteristic necessitates careful management in reactor design to ensure safety and efficiency .

- Burnup Rates : UO₂ fuels are designed for high burnup rates, with advancements allowing for burnup levels exceeding 200 GWd/tHM. Such developments are crucial for maximizing the energy extracted from nuclear fuel .

Radiation Shielding

Depleted this compound (DUO₂)

DUO₂ finds applications in radiation shielding due to its density and effectiveness in attenuating radiation. It can be incorporated into materials like DUCRETE, a heavy concrete used for constructing casks for radioactive waste storage. This composite material enhances safety by providing effective shielding against gamma radiation .

Catalysis

Environmental Applications

DUO₂ has been investigated as a catalyst for various chemical reactions, including:

- Degradation of Volatile Organic Compounds (VOCs) : DUO₂ demonstrates high efficiency in breaking down VOCs compared to traditional catalysts, making it valuable for air purification technologies.

- Methane Oxidation : Research indicates that DUO₂ can facilitate the conversion of methane to methanol, presenting opportunities for cleaner energy solutions .

Semiconductor Applications

Electronic Properties

UO₂ exhibits semiconductor properties with a band gap comparable to silicon and gallium arsenide, making it suitable for applications in:

- Solar Cells : Its ability to absorb solar radiation at multiple wavelengths positions UO₂ as a candidate for high-efficiency solar cells.

- Thermoelectric Devices : The Seebeck coefficient of UO₂ is significantly higher than that of conventional thermoelectric materials, suggesting potential in thermoelectric power generation .

Piezomagnetism and Magnetic Applications

Recent studies have highlighted the piezomagnetic properties of UO₂, particularly at cryogenic temperatures. These properties allow for unique applications in:

- Magnetoelastic Memory Devices : The ability to switch magnetic states under applied stress opens avenues for developing advanced memory storage technologies .

Glass and Ceramics

Historically, uranium oxide was utilized to color glass and ceramics before the health risks associated with radioactivity were fully understood. It produces vibrant colors in ceramic glazes and is still used today in specific artistic applications where safety regulations permit .

Data Table: Summary of UO₂ Applications

| Application | Description | Key Properties |

|---|---|---|

| Nuclear Fuel | Used as fuel pellets in reactors; forms MOX fuel with PuO₂ | High burnup rates; low thermal conductivity |

| Radiation Shielding | Incorporated into heavy concrete and casks for radioactive waste | High density; effective radiation attenuation |

| Catalysis | Catalyzes degradation of VOCs; methane oxidation | High efficiency; long-term stability |

| Semiconductor | Potential use in solar cells and thermoelectric devices | Comparable band gap to silicon; high Seebeck coefficient |

| Piezomagnetism | Exhibits piezomagnetic effects under stress | Magnetoelastic memory switching |

| Glass and Ceramics | Historically used for coloring; specific modern artistic applications | Produces vibrant colors |

Case Studies

-

High Burnup UO₂ Fuel Development

Research conducted on UO₂ fuel demonstrated excellent performance at burnup levels exceeding 10% FIMA, indicating the material's capacity to withstand extreme conditions within reactors while maintaining structural integrity . -

DUCATE Radiation Shielding Trials

Trials involving DUCRETE showed significant reductions in radiation exposure compared to conventional materials, highlighting DUO₂'s effectiveness as a shielding material in waste management applications . -

Catalytic Efficiency Studies

Studies comparing DUO₂ with precious metal catalysts revealed that DUO₂ outperformed many commercial alternatives in VOC degradation efficiency, emphasizing its potential role in environmental remediation technologies .

Mécanisme D'action

The primary mechanism by which uranium dioxide exerts its effects is through its ability to sustain a nuclear chain reaction. In a nuclear reactor, this compound undergoes fission, releasing a significant amount of energy. The fission process involves the splitting of uranium atoms into smaller atoms, releasing neutrons and a large amount of heat, which is then used to generate electricity .

Comparaison Avec Des Composés Similaires

Uranium dioxide is unique among uranium compounds due to its stability and high melting point. Similar compounds include:

- Triuranium octaoxide (U3O8): More oxidized form, used in the production of this compound.

- Uranium trioxide (UO3): Another oxidized form, used as an intermediate in the production of this compound.

- Uranium hexafluoride (UF6): Used in the uranium enrichment process .

This compound stands out due to its specific crystal structure and its ability to sustain a nuclear chain reaction, making it the preferred choice for nuclear fuel .

Activité Biologique

Uranium dioxide (UO₂) is a compound primarily used as nuclear fuel, but its biological activity and potential health effects have garnered significant research interest. This article provides a comprehensive overview of the biological effects, toxicity mechanisms, and health risks associated with UO₂, drawing from diverse sources and case studies.

UO₂ is a heavy metal with radioactive properties. Its toxicity is influenced by its solubility and the route of exposure—primarily inhalation and ingestion. UO₂ is classified as an insoluble uranium compound, which affects its bioavailability and the subsequent biological response in organisms.

Toxicity Mechanisms:

- Chemical Toxicity: UO₂ can disrupt cellular processes by forming complexes with biomolecules, leading to oxidative stress and cellular damage.

- Radiological Toxicity: As a radioactive material, UO₂ emits alpha particles that can cause direct DNA damage, contributing to carcinogenic effects over prolonged exposure periods.

In Vivo Studies

In vivo studies have demonstrated significant biological effects of UO₂ exposure in various animal models, including rats, mice, and dogs. These studies reveal both acute and chronic health impacts.

Key Findings:

- Lung Damage: Inhalation of UO₂ particles has been linked to lung fibrosis, bronchitis, and increased tumor incidence. A study showed that rats exposed to high concentrations of UO₂ dust exhibited a higher incidence of malignant lung tumors compared to control groups .

- Renal Effects: The kidneys are particularly sensitive to uranium exposure. Chronic exposure to UO₂ has resulted in renal tubular damage and dysfunction, with significant lesions observed at higher doses .

- Hematological Changes: Exposure to UO₂ has been associated with alterations in blood parameters, including reduced lymphocyte counts and changes in megakaryocyte activity in the spleen .

Case Studies

Several case studies illustrate the biological activity of UO₂ in humans and animals:

- Gulf War Syndrome: Veterans exposed to depleted uranium (DU), which contains UO₂, reported various health issues, including respiratory problems and increased cancer rates. Epidemiological studies suggest a correlation between DU exposure and long-term health effects .

- Animal Studies: Research involving rats exposed to UO₂ aerosols showed significant lung damage characterized by alveolar fibrosis and increased tumor formation rates. The mean absorbed lung doses correlated with the incidence of primary malignant tumors .

Data Summary

The following table summarizes key findings from various studies on the biological activity of UO₂:

Propriétés

IUPAC Name |

dioxouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTBKIHDJGHPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

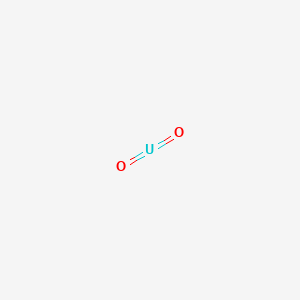

O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

UO2, O2U | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | uranium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Uranium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to black powder; [Merck Index], BLACK-TO-BROWN CRYSTALS OR POWDER. | |

| Record name | Uranium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 11.0 | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1344-57-6 | |

| Record name | Uranium oxide (UO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium oxide (UO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2847 °C | |

| Record name | URANIUM DIOXIDE (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.